α-Methyl Omuralide-d6
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Overview
Description
α-Methyl Omuralide-d6: is a deuterium-labeled derivative of α-Methyl Omuralide. It is a potent, selective, and irreversible inhibitor of proteasome function. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of α-Methyl Omuralide-d6 involves the incorporation of deuterium atoms into the α-Methyl Omuralide structure. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of the α-Methyl Omuralide precursor.
Deuterium Incorporation: Deuterium atoms are introduced into the precursor through a series of chemical reactions, typically involving deuterated reagents and solvents.
Purification: The final product is purified using techniques such as chromatography to obtain this compound with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.
Optimization: Reaction conditions are optimized to maximize yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: α-Methyl Omuralide-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Chemistry: α-Methyl Omuralide-d6 is used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling. It helps in studying the structure, reaction mechanisms, and kinetics of various chemical reactions .
Biology: In biological research, this compound is utilized to investigate proteasome function and its role in cellular processes. It serves as a tool to study protein degradation pathways and their implications in diseases .
Medicine: Although not used clinically, this compound aids in understanding the mechanisms of proteasome inhibitors, which are potential therapeutic agents for cancer and other diseases .
Industry: In the industrial sector, this compound is employed in the development of new materials and chemical processes. Its unique properties make it valuable for various applications .
Mechanism of Action
α-Methyl Omuralide-d6 exerts its effects by irreversibly inhibiting the proteasome, a complex responsible for degrading unwanted or damaged proteins within cells. The compound binds to the active site of the proteasome, preventing it from performing its function. This inhibition disrupts protein degradation pathways, leading to the accumulation of proteins and subsequent cellular effects .
Comparison with Similar Compounds
α-Methyl Omuralide: The non-deuterated version of α-Methyl Omuralide-d6.
Clasto-Lactacystin β-lactone: Another proteasome inhibitor with a similar mechanism of action.
Epoxomicin: A natural product that also inhibits proteasome function
Uniqueness: this compound is unique due to its deuterium labeling, which enhances its stability and allows for detailed studies using NMR spectroscopy. This labeling distinguishes it from other proteasome inhibitors and provides additional insights into its mechanism of action and interactions .
Properties
CAS No. |
1346599-95-8 |
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Molecular Formula |
C11H17NO4 |
Molecular Weight |
233.297 |
IUPAC Name |
(1S,5R)-5-[(1S)-1-hydroxy-2-methylpropyl]-2,2-bis(trideuteriomethyl)-7-oxa-4-azabicyclo[3.2.0]heptane-3,6-dione |
InChI |
InChI=1S/C11H17NO4/c1-5(2)6(13)11-7(16-9(11)15)10(3,4)8(14)12-11/h5-7,13H,1-4H3,(H,12,14)/t6-,7-,11+/m0/s1/i3D3,4D3 |
InChI Key |
SFIBAAAUUBBTJU-AUZYLFTPSA-N |
SMILES |
CC(C)C(C12C(C(C(=O)N1)(C)C)OC2=O)O |
Synonyms |
(1R,5S)-1-[(1S)-1-Hydroxy-2-methylpropyl]-4,4-(dimethyl-d6)-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione; (-)-7-Methylomuralide-d6; |
Origin of Product |
United States |
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